4-(Difluoromethoxy)cyclohexane-1-carboxylic acid
Description
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H12F2O3 It is characterized by the presence of a cyclohexane ring substituted with a difluoromethoxy group and a carboxylic acid group
Properties
IUPAC Name |
4-(difluoromethoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRRPAFKKKNPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940134-56-4 | |
| Record name | 4-(difluoromethoxy)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid typically involves the introduction of the difluoromethoxy group onto the cyclohexane ring followed by the carboxylation of the ring. One common method involves the reaction of cyclohexanol with difluoromethyl ether in the presence of a strong acid catalyst to form the difluoromethoxycyclohexane intermediate. This intermediate is then oxidized to introduce the carboxylic acid group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis methods. These methods often involve optimized reaction conditions to maximize yield and purity, such as the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield difluoromethoxy-substituted cyclohexanones, while reduction can produce difluoromethoxy-substituted cyclohexanols .
Scientific Research Applications
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycyclohexane-1-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-Fluorocyclohexane-1-carboxylic acid: Contains a single fluorine atom instead of a difluoromethoxy group.
Cyclohexane-1-carboxylic acid: Lacks the difluoromethoxy group entirely.
Uniqueness
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Biological Activity
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of the difluoromethoxy group enhances its chemical properties, making it a valuable candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a cyclohexane ring with a carboxylic acid group and a difluoromethoxy substituent, which plays a critical role in its biological interactions.
Structural Formula
- Molecular Formula :
- SMILES : C1CC(CCC1C(=O)O)OC(F)F
- InChI : InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h5-6,8H
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group can influence the compound's reactivity and binding affinity to various enzymes and receptors.
Key Mechanisms:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, enhancing interaction with target proteins.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
Biological Activity and Applications
Research indicates that this compound may exhibit several biological activities, including:
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Anticancer Activity : Initial investigations suggest that it may inhibit cancer cell proliferation, particularly in hepatocellular carcinoma models. This is likely due to its ability to interfere with metabolic pathways essential for tumor growth.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound. Below are summarized findings from notable research:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of inflammatory cytokines in vitro, suggesting potential use as an anti-inflammatory agent. |
| Study 2 | Showed reduced viability of hepatocellular carcinoma cells when treated with varying concentrations of the compound. |
| Study 3 | Investigated enzyme interactions, revealing that the compound acts as a competitive inhibitor for specific metabolic enzymes involved in fatty acid synthesis. |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. The compound's absorption, distribution, metabolism, and excretion (ADME) characteristics are essential for determining its efficacy and safety in clinical settings.
Key Pharmacokinetic Properties:
- Absorption : Rapidly absorbed upon administration; however, specific studies are needed to quantify absorption rates.
- Metabolism : Likely metabolized via liver enzymes; further research is required to identify specific metabolic pathways.
- Excretion : Primarily excreted through urine; studies should assess the impact on renal function.
Q & A
Basic: What synthetic strategies are employed to introduce the difluoromethoxy group into the cyclohexane ring?
The difluoromethoxy (-OCHF₂) group is typically introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting a hydroxylated cyclohexane intermediate with a difluoromethylating agent (e.g., difluoromethyl triflate or ClCF₂O− reagents) under anhydrous conditions. For example, highlights hydroxylation followed by trifluoromethylation, which can be adapted by substituting trifluoromethyl reagents with difluoromethoxy sources. Key considerations include:
- Solvent choice : Dry dimethylformamide (DMF) or tetrahydrofuran (THF) to avoid hydrolysis of the reactive intermediate.
- Catalysts : Lewis acids like aluminum chloride (AlCl₃) or bases such as sodium hydride (NaH) to enhance reactivity .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
Basic: Which spectroscopic techniques are critical for confirming the structure of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid?
- ¹H/¹³C NMR : The cyclohexane ring protons exhibit characteristic splitting patterns (e.g., axial/equatorial protons), while the carboxylic acid proton appears as a broad singlet (~δ 12 ppm). The difluoromethoxy group shows coupling in ¹⁹F NMR (δ -80 to -90 ppm) .
- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group, while C-F stretches appear at 1100–1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₈H₁₁F₂O₃) .
Advanced: How does the difluoromethoxy group influence regioselectivity in subsequent derivatization reactions?
The electron-withdrawing nature of the -OCHF₂ group increases the acidity of adjacent protons, directing electrophilic attacks to specific positions. For example:
- Esterification : The carboxylic acid reacts preferentially with alcohols under Mitsunobu conditions (DIAD, PPh₃), yielding esters without disturbing the difluoromethoxy group .
- Nucleophilic substitution : The -OCHF₂ group stabilizes transition states in SN2 reactions, favoring substitutions at the 1-position of the cyclohexane ring .
Contradictions arise in Friedel-Crafts acylations ( ), where electron-withdrawing groups typically deactivate the ring, suggesting alternative strategies (e.g., directing groups) are needed for aromatic substitutions .
Advanced: What challenges arise in maintaining stereochemical control during synthesis?
- Ring conformation : The cyclohexane chair conformation must be stabilized to preserve the axial/equatorial orientation of substituents. For example, bulky protecting groups (e.g., tert-butoxycarbonyl) can lock the ring geometry .
- Chiral resolution : Enantiomers are separated via chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with chiral amines ( documents similar resolutions for fluorinated analogs) .
Basic: What functional group transformations are feasible without compromising the difluoromethoxy moiety?
- Carboxylic acid derivatization : Convert to amides (using HATU/DIPEA coupling) or esters (via Fischer esterification) .
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, but may require protection of the difluoromethoxy group due to its sensitivity to strong bases .
- Halogenation : Electrophilic fluorination at the 4-position is hindered by the existing -OCHF₂ group, necessitating directed ortho-metalation strategies .
Advanced: How does the difluoromethoxy group affect biological activity in enzyme inhibition studies?
The -OCHF₂ group enhances metabolic stability and lipophilicity, improving membrane permeability. notes that trifluoromethyl groups in similar compounds form strong van der Waals interactions with hydrophobic enzyme pockets. Comparative studies ( ) show that difluoromethoxy analogs exhibit higher binding affinity than non-fluorinated counterparts due to fluorine’s electronegativity and size .
Basic: What purification techniques are optimal for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and byproducts.
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) for polar impurities. Reverse-phase HPLC (C18 column, acetonitrile/water) is preferred for enantiomeric purity .
Basic: How is the stability of this compound assessed under varying pH conditions?
- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–13) and monitor via HPLC. The difluoromethoxy group is stable in acidic conditions (pH 2–6) but hydrolyzes slowly in alkaline media (pH >10) .
Advanced: What strategies mitigate side reactions during large-scale synthesis?
- Flow Chemistry : Continuous reactors minimize thermal degradation and improve mixing efficiency for exothermic steps (e.g., coupling reactions).
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments ( references similar optimizations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
